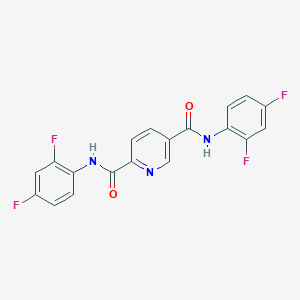![molecular formula C19H19FN4O3S B14952783 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14952783.png)
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group and a sulfamoylphenylmethyl acetamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Sulfamoylphenylmethyl Acetamide Moiety: This step involves the reaction of the pyrazole derivative with a sulfamoylphenylmethyl acetamide precursor under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
- 2-[3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
- 2-[3-(4-methylphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to certain targets compared to its chloro, bromo, or methyl analogs.
Propiedades
Fórmula molecular |
C19H19FN4O3S |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19FN4O3S/c1-12-17(19(24-23-12)14-4-6-15(20)7-5-14)10-18(25)22-11-13-2-8-16(9-3-13)28(21,26)27/h2-9H,10-11H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27) |
Clave InChI |
ITOZPZLMNDHOBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14952707.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B14952718.png)

![4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B14952730.png)

![(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952738.png)
![{4-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B14952741.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-1-ethanone](/img/structure/B14952742.png)

![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide](/img/structure/B14952761.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide](/img/structure/B14952792.png)
![3-isobutyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14952803.png)
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952808.png)
